[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine
Description
Properties
IUPAC Name |
2-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3/c8-6(9)10-3-1-2-4-5(12)14-7(13)11-4/h4H,1-3H2,(H,11,13)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPWDIITDFLPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)OC(=O)N1)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937538 | |
| Record name | N-[3-(2-Hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16874-68-3 | |
| Record name | N-[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(2,5-Dioxo-4-oxazolidinyl)propyl)guanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(2-Hydroxy-5-oxo-4,5-dihydro-1,3-oxazol-4-yl)propyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,5-dioxo-4-oxazolidinyl)propyl]guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Characteristics
The compound’s molecular formula is C₇H₁₂N₄O₃ , with a molecular weight of 200.20 g/mol . Its SMILES notation, C(CC1C(=O)OC(=O)N1)CN=C(N)N , reveals a propylguanidine chain linked to a 2,5-dioxo-oxazolidin-4-yl ring. The oxazolidinone ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, with carbonyl groups at positions 2 and 5. This structure suggests that the compound may function as a prodrug or intermediate in pharmaceutical applications, akin to carbamate-protected amines described in patent literature.
Key Synthetic Challenges
-
Guanidine Stability : The guanidine group’s high basicity (pKa ~13) necessitates protection during reactions involving acidic or electrophilic reagents.
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Oxazolidinone Formation : Cyclization to form the 2,5-dioxo-oxazolidin-4-yl ring requires precise control of reaction conditions to avoid side products.
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Regioselectivity : Ensuring the propyl chain links the guanidine and oxazolidinone moieties without branching or cross-reactions is critical.
Synthetic Routes and Methodologies
Route 1: Oxazolidinone Ring Formation Followed by Guanidine Coupling
This approach prioritizes constructing the oxazolidinone ring before introducing the guanidine group.
Step 1: Synthesis of 4-(3-Chloropropyl)-2,5-dioxo-oxazolidine
Route 2: Guanidine Protection and Subsequent Cyclization
This method protects the guanidine group early to prevent undesired reactions.
Step 1: Protection of Guanidine
Step 2: Oxazolidinone Formation
Route 3: Arginine-Based Synthesis
The synonym N²-carboxyarginine cyclic anhydride suggests a route derived from arginine.
Step 1: Arginine Modification
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Starting Material : L-Arginine.
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Carboxyl Activation : Convert the α-carboxyl group to an acyl chloride using thionyl chloride .
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Cyclization : React with ethyl chloroformate to form the oxazolidinone ring, eliminating CO₂.
Step 2: Propyl Chain Introduction
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Alkylation : Attach a propyl chain via nucleophilic substitution or Grignard reaction.
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Guanidine Retention : Ensure the guanidine group remains intact through gentle reaction conditions.
Yield : ~30–40% (low due to side reactions).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield (%) | Key Reagents |
|---|---|---|---|---|
| 1 | Straightforward steps | Chlorination risks over-reaction | 45–50 | Phosgene, SOCl₂ |
| 2 | High guanidine stability | Boc protection adds steps | 55–60 | Boc₂O, triphosgene |
| 3 | Biocompatible starting material | Low yield, complex purification | 30–40 | Thionyl chloride, ethyl chloroformate |
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Selection
Green Chemistry Considerations
Scalability Challenges
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Exotherm Management : Gradual reagent addition prevents runaway reactions during cyclization.
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Cost : Route 2’s Boc protection increases material expenses, favoring Route 1 for large-scale production.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Pharmaceutical Relevance and Applications
Patent literature highlights the compound’s potential as a prodrug for 3-amino-1-propanesulfonic acid (3APS), a candidate for Alzheimer’s disease therapy. The oxazolidinone ring acts as a bioreversible protecting group , enhancing blood-brain barrier penetration and reducing first-pass metabolism .
Chemical Reactions Analysis
Reactivity of the Oxazolidinone Ring
The 2,5-dioxooxazolidine scaffold undergoes reactions typical of strained lactams and ketones.
Nucleophilic Ring-Opening
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Hydrolysis : Under acidic or basic conditions, the oxazolidinone ring opens to form a β-amino acid derivative.
Example : Reaction with aqueous NaOH yields 3-(aminopropyl)guanidine and releases CO₂ . -
Amine Attack : Primary amines (e.g., ethylenediamine) open the ring to form urea derivatives, as seen in agrochemical syntheses .
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Hydrolysis | 1M NaOH, 80°C | 3-(Aminopropyl)guanidine + CO₂ | |
| Amine-mediated ring-opening | Ethylenediamine, reflux | Urea-linked polycyclic derivatives |
Guanidine Group Reactivity
The guanidine moiety participates in acid-base reactions, coordination chemistry, and condensation.
Coordination Chemistry
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Metal Complexation : The guanidine nitrogen binds transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes used in catalysis .
Example : Coordination with Cu²⁺ creates a tetrahedral complex, enhancing catalytic activity in oxidation reactions .
Condensation Reactions
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Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) to form imines, useful in polymer synthesis .
Agrochemical Intermediates
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The oxazolidinone ring serves as a precursor in fungicides and insecticides. Patent EP2809658B2 highlights its use in synthesizing pyrimidine-based fungicides via nucleophilic substitution .
-
In WO2021041671A1, analogous oxazolidinones undergo reductive amination to generate KRAS G12D inhibitors .
Pharmaceutical Building Blocks
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The compound’s guanidine group is leveraged in synthesizing polycyclic guanidines (e.g., TBD derivatives) for organocatalysis, as described in KR20120124419A .
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Reaction with trifluoroacetic anhydride yields N-trifluoroacetylated analogs (PubChem CID 6451853), intermediates in peptide synthesis .
Thermal and Stability Data
Scientific Research Applications
Pharmacological Studies
Research has indicated that [3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine may exhibit beneficial effects on lipid metabolism. In studies focusing on similar compounds, guanidine derivatives have shown potential in lowering LDL cholesterol and triglycerides, suggesting that this compound could have similar pharmacological effects.
Case Study: Lipid Metabolism
- Objective: Evaluate the impact of guanidine derivatives on lipid profiles.
- Findings: A related compound demonstrated a significant reduction in LDL-C and triglycerides in clinical trials involving healthy volunteers .
Antimicrobial Activity
The oxazolidinone structure is known for its antimicrobial properties. Compounds with similar frameworks have been developed as antibiotics, particularly effective against Gram-positive bacteria.
Data Table: Antimicrobial Efficacy of Oxazolidinones
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Linezolid | Staphylococcus aureus | 2 µg/mL |
| Tedizolid | Enterococcus faecalis | 0.5 µg/mL |
| This compound | TBD | TBD |
Note: Further studies are required to determine the specific antimicrobial efficacy of this compound.
Potential in Cancer Research
Emerging research suggests that compounds containing guanidine moieties may play a role in cancer treatment by inhibiting tumor growth and metastasis.
Case Study: Guanidine Derivatives in Oncology
- Objective: Investigate the anti-cancer properties of guanidine derivatives.
- Findings: Some derivatives have shown promise in preclinical models by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Mechanism of Action
The mechanism by which [3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine exerts its effects involves interaction with cellular components of microorganisms, leading to disruption of cellular processes and ultimately cell death . The compound targets enzymes and proteins essential for microbial survival, thereby exhibiting its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioxanthonic Guanidine Derivative (Tx 11)
The compound 1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine (Tx 11) shares a guanidine moiety but replaces the oxazolidinone ring with a thioxanthenone core .
- Structural Differences: Tx 11 incorporates a tricyclic thioxanthenone system, which confers aromaticity and planar geometry, contrasting with the oxazolidinone’s saturated ring. The guanidine group in Tx 11 is attached to a thioxanthenone via a propoxy linker, while the target compound uses a propyl chain.
- Functional Implications: Thioxanthones are known for antifungal activity due to intercalation with DNA or inhibition of topoisomerases. Tx 11’s synthesis () suggests exploration in antifungal research, though activity data are unspecified.
Carbamic Acid Ester (CAS 13296-21-4)
The carbamic acid, N-[3-[(4S)-2,5-dioxo-4-oxazolidinyl]propyl]-, phenylmethyl ester shares the oxazolidinone-propyl backbone but substitutes guanidine with a carbamate (urethane) group .
- Structural Differences :
- The carbamate group introduces a phenylmethyl ester, increasing lipophilicity (logP) compared to the hydrophilic guanidine.
- Functional Implications :
Pyridalyl (CAS 179101-81-6)
Pyridalyl, a pesticide, features a dichlorophenyl ether and trifluoromethylpyridyl group but lacks the oxazolidinone-guanidine system .
- Structural Differences :
- Pyridalyl’s ether linkages and trifluoromethyl group confer volatility and environmental persistence, unlike the polar guanidine.
- Functional Implications: Pyridalyl’s insecticidal activity arises from disruption of insect molting, a mechanism unlikely in the target compound due to differing functional groups. The oxazolidinone-guanidine combination may reduce environmental persistence compared to Pyridalyl’s halogenated structure .
Biological Activity
[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]guanidine
- Molecular Formula : C7H12N4O3
- CAS Number : 16874-68-3
The biological activity of this compound is primarily attributed to its interaction with cellular components of microorganisms. It disrupts cellular processes by targeting essential enzymes and proteins necessary for microbial survival, leading to cell death. The compound exhibits antimicrobial properties by inhibiting the activity of various enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Cytotoxic Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was tested using the MTT assay against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 15 |
| HeLa | 20 |
These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action against tumor cells.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolidine derivatives, including this compound. The study concluded that this compound exhibited superior activity against multi-drug resistant strains compared to conventional antibiotics .
Case Study 2: Anticancer Potential
In another research effort detailed in International Journal of Anticancer Research, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future investigation include:
- Mechanistic Studies : Understanding the specific pathways through which the compound exerts its effects.
- In Vivo Studies : Evaluating the safety and efficacy in animal models.
- Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic effectiveness.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine?
- Methodological Answer : The synthesis of structurally related guanidine derivatives often involves coupling guanidine building blocks with carboxylic acids using reagents like Mitsunobu conditions (e.g., coupling di-Cbz-protected guanidines with alcohols) . For example, in analogous compounds, guanidine intermediates are synthesized via hydrogenation of esters followed by trityl-protection of reactive groups (e.g., imidazole NH) and subsequent deprotection . A typical protocol involves refluxing amines with carboxamidine nitrates in ethanol (e.g., 3,5-dimethylpyrazole-1-carboxamidine nitrate) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Analytical characterization should include:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Reverse-Phase HPLC : Assess purity (≥95%) using semi-preparative columns and UV detection .
Q. What safety precautions are critical during handling?
- Methodological Answer : While specific hazard data for this compound is limited, general guanidine-derivative precautions apply:
- Personal Protective Equipment (PPE) : Lab coat, gloves, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Storage : Keep in sealed containers under dry, ventilated conditions to avoid moisture degradation .
Advanced Research Questions
Q. How does the oxazolidinyl moiety influence the compound's receptor selectivity and potency?
- Methodological Answer : Structural analogs (e.g., acylguanidines) show that substituents adjacent to the guanidine group modulate receptor affinity. For instance, introducing carbonyl groups reduces basicity while retaining activity at histamine H2 receptors (H2R). Species-dependent activity (e.g., higher potency in guinea pig vs. human H2R) requires cross-validation using GTPase assays with fusion proteins (e.g., hH2R-GsαS) . Computational docking studies can predict interactions with receptor binding pockets .
Q. What experimental strategies address solubility challenges in pharmacological assays?
- Methodological Answer : Solubility can be improved using:
- Co-solvents : DMSO (≤10% v/v) with PEG300 or Tween 80 in saline for in vitro studies .
- Formulation for in vivo studies : Suspensions in 0.5% CMC-Na or corn oil for oral administration .
- Dynamic Light Scattering (DLS) : Monitor particle size in aqueous solutions to ensure stability .
Q. How should researchers resolve contradictions in species-specific activity data?
- Methodological Answer : Discrepancies (e.g., higher H2R efficacy in guinea pigs than humans) require:
- Comparative assays : Parallel testing in transfected cell lines (e.g., CHO cells expressing hH2R vs. gpH2R) .
- Species-tailored SAR : Modify alkanoyl chain length or aromatic substituents to optimize human receptor binding .
- Cross-receptor profiling : Screen for off-target effects (e.g., H3R/H4R agonism) using radioligand binding assays .
Q. What strategies enhance metabolic stability and bioavailability?
- Methodological Answer :
- NG-Acylation : Reduces basicity, improving oral absorption and blood-brain barrier penetration .
- LogP Optimization : Balance hydrophobicity (target LogP ~2) using branched alkanoyl chains to enhance membrane permeability .
- In vitro ADME assays : Use microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
